5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde
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Overview
Description
5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde is a complex organic compound that features a thiophene ring substituted with a bis(diethylamino)phosphinothioyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods involve the use of sulfurizing agents such as phosphorus pentasulfide and various condensation reactions.
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions for the industrial synthesis of 5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde would depend on the desired scale and application, but typically involve the use of high-purity reagents and catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde involves its interaction with various molecular targets. The bis(diethylamino)phosphinothioyl group can participate in coordination chemistry, forming complexes with metal ions. The thiophene ring can engage in π-π interactions with other aromatic systems, influencing the compound’s electronic properties. The aldehyde group can form covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Another thiophene derivative with a diphenylamino group instead of a bis(diethylamino)phosphinothioyl group.
Thiophene-2-carbaldehyde: A simpler thiophene derivative with only an aldehyde group.
Uniqueness
5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde is unique due to the presence of the bis(diethylamino)phosphinothioyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific coordination chemistry and electronic characteristics.
Properties
IUPAC Name |
5-[bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N2OPS2/c1-5-14(6-2)17(18,15(7-3)8-4)13-10-9-12(11-16)19-13/h9-11H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFUWMAEJNBOFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(=S)(C1=CC=C(S1)C=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N2OPS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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